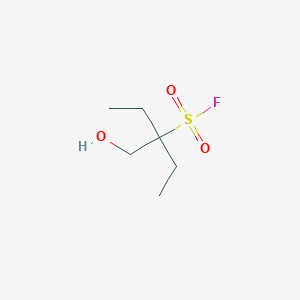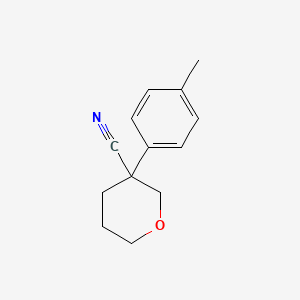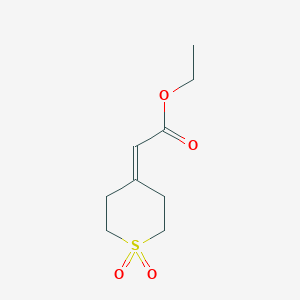
1-(Piperidin-4-yl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Piperidin-4-yl)butan-2-one is a chemical compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are widely recognized for their significant role in the pharmaceutical industry due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-4-yl)butan-2-one typically involves the reaction of piperidine with butanone under controlled conditions. One common method involves the use of palladium-catalyzed hydrogenation, which facilitates the reduction of pyridine derivatives to piperidine derivatives . Another approach includes the use of ruthenium or nickel-based nanocatalysts for hydrogenation .
Industrial Production Methods: Industrial production of piperidine derivatives often employs multicomponent reactions and cyclization techniques to achieve high yields and purity. The use of advanced catalytic systems and optimized reaction conditions ensures efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(Piperidin-4-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using palladium or rhodium catalysts.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium, rhodium, ruthenium, nickel-based catalysts.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Saturated piperidine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-(Piperidin-4-yl)butan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders and inflammation.
Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(Piperidin-4-yl)butan-2-one involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to modulate neurotransmitter receptors and ion channels, leading to various pharmacological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits antiproliferative effects on cancer cells.
Matrine: Known for its antiviral and anticancer activities.
Berberine: Used for its antimicrobial and antidiabetic effects.
Uniqueness: 1-(Piperidin-4-yl)butan-2-one stands out due to its unique combination of a piperidine ring and a butanone moiety, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-piperidin-4-ylbutan-2-one |
InChI |
InChI=1S/C9H17NO/c1-2-9(11)7-8-3-5-10-6-4-8/h8,10H,2-7H2,1H3 |
InChI Key |
PPTKPOCMVNXFRW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


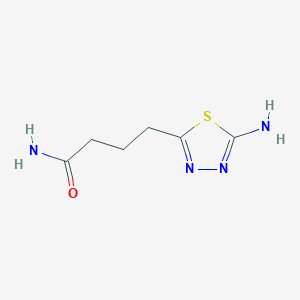
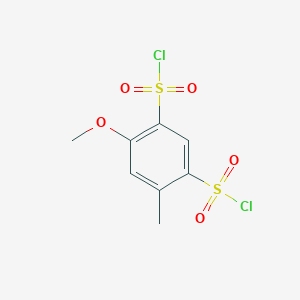

![2-[(3-Methylphenyl)sulfanyl]acetaldehyde](/img/structure/B13206433.png)

![1-[5-Bromo-2-hydroxy-3-(propan-2-YL)phenyl]propan-1-one](/img/structure/B13206470.png)

![3-[(Benzyloxy)methyl]-3-(bromomethyl)bicyclo[3.1.0]hexane](/img/structure/B13206474.png)
